molecular formula C17H18N4O5S B2413183 2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide CAS No. 2097902-88-8

2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide

Cat. No.: B2413183
CAS No.: 2097902-88-8
M. Wt: 390.41
InChI Key: RSNJHMABTXCMME-UHFFFAOYSA-N
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Description

2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyridine moiety

Properties

IUPAC Name

2-[4-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonylphenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c18-16(22)12-26-14-3-5-15(6-4-14)27(24,25)20-8-9-21(17(23)11-20)13-2-1-7-19-10-13/h1-7,10H,8-9,11-12H2,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNJHMABTXCMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(pyridin-3-yl)piperazine with a sulfonyl chloride derivative to form the sulfonyl intermediate. This intermediate is then reacted with 2-(4-hydroxyphenoxy)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the sulfonyl group with other functional groups.

Scientific Research Applications

2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(pyridin-3-yl)piperazine derivatives: These compounds share the piperazine and pyridine moieties and have similar biological activities.

    Sulfonylphenoxyacetamide derivatives: Compounds with similar sulfonyl and phenoxyacetamide groups, used in various medicinal chemistry applications.

Uniqueness

2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C19H18N4O5S, with a molecular weight of 414.44 g/mol. The compound features a piperazine moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases. Specifically, it has been suggested that compounds with similar scaffolds may inhibit casein kinase 1 (CK1) isoforms γ and ε, affecting critical signaling pathways such as the Wnt signaling pathway. This inhibition can lead to alterations in cellular processes such as cell division and differentiation.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Preliminary studies indicate that compounds containing similar sulfonamide groups demonstrate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. For instance, certain derivatives have been reported to have IC50 values indicating strong inhibitory effects on these enzymes .
  • Anticancer Properties : The structural components of the compound suggest potential anticancer activity, particularly through the modulation of kinase pathways involved in tumor growth and proliferation. Similar compounds have been investigated for their roles in cancer chemotherapy .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Piperazine Derivatives : A series of piperazine derivatives were synthesized and evaluated for their antibacterial and enzyme inhibitory activities. The results indicated that modifications in the piperazine structure could enhance biological efficacy, with some compounds exhibiting significant AChE inhibition .
  • Sulfonamide Moieties : Research has shown that sulfonamide-containing compounds possess broad-spectrum antibacterial properties and are effective in enzyme inhibition. These findings support the hypothesis that this compound may exhibit similar pharmacological profiles .

Data Tables

The following table summarizes key biological activities associated with related compounds:

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAChE Inhibition0.63 ± 0.001
Compound BAntibacterial (S. typhi)Moderate
Compound CCK1 InhibitionNot specified

Q & A

Basic: What are the standard synthetic routes for 2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with sulfonation of the phenoxyacetamide core followed by coupling with the 3-oxo-4-(pyridin-3-yl)piperazine moiety. Key steps include:

  • Sulfonation: Reaction of the phenoxyacetamide intermediate with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Piperazine Coupling: Use of coupling agents like HATU or DCC in polar aprotic solvents (e.g., DMF) at 50–60°C to attach the piperazine derivative .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to achieve >95% purity .

Advanced: How can reaction conditions be optimized to mitigate by-product formation during sulfonation?

Methodological Answer:
By-product formation during sulfonation often arises from over-sulfonation or incomplete quenching. Optimization strategies include:

  • Temperature Control: Maintaining temperatures below 10°C to slow competing side reactions .
  • Stoichiometric Precision: Using 1.1–1.2 equivalents of sulfonyl chloride to avoid excess reagent .
  • In-Situ Monitoring: Employing TLC or inline IR spectroscopy to track reaction progress and terminate at 85–90% conversion .
  • Quenching Protocols: Rapid addition of ice-cold NaHCO₃ to neutralize residual sulfonyl chloride .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm sulfonyl and piperazine linkages. Key signals include δ 3.2–3.5 ppm (piperazine protons) and δ 7.8–8.2 ppm (pyridinyl protons) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~495 Da) .
  • HPLC-PDA: Purity assessment using C18 columns with UV detection at 254 nm .

Advanced: How can researchers resolve spectral ambiguities in distinguishing sulfone vs. sulfonamide peaks in NMR?

Methodological Answer:
Sulfone (SO₂) and sulfonamide (N-SO₂) groups exhibit distinct ¹³C NMR shifts:

  • Sulfone: δ 55–60 ppm (SO₂ adjacent to aromatic carbons) .
  • Sulfonamide: δ 42–45 ppm (N-SO₂ due to electron-withdrawing effects) .
    For ambiguous cases, DEPT-135 or HSQC can differentiate based on carbon hybridization .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at 10 µM concentration .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Receptor Binding: Radioligand displacement assays (e.g., serotonin receptor 5-HT₆) .

Advanced: How can structure-activity relationships (SAR) be explored for the pyridinyl-piperazine moiety?

Methodological Answer:

  • Analog Synthesis: Replace pyridin-3-yl with pyridin-2-yl or pyridin-4-yl to assess positional effects on target binding .
  • Pharmacophore Modeling: Molecular docking (e.g., AutoDock Vina) to predict interactions with enzymatic active sites .
  • Bioisosteric Replacement: Substitute piperazine with morpholine or thiomorpholine to evaluate solubility and potency .

Basic: How should stability studies be designed for this compound in aqueous buffers?

Methodological Answer:

  • Buffer Selection: Phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Temperature Variants: Incubate at 25°C (room temperature) and 37°C (physiological) for 24–72 hours .
  • Analysis: HPLC quantification of degradation products (e.g., hydrolysis of the acetamide group) .

Advanced: What strategies address discrepancies in biological activity data between structural analogs?

Methodological Answer:
Contradictions often arise from assay variability or subtle structural differences. Mitigation includes:

  • Normalization: Express activity as % inhibition relative to a positive control (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis: Compare logP, polar surface area, and hydrogen-bonding capacity to identify outliers .
  • Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding affinity .

Basic: What computational tools are used for predicting physicochemical properties?

Methodological Answer:

  • LogP/LogD: ACD/Labs or ChemAxon software .
  • pKa Estimation: MarvinSketch (accounts for sulfonyl and pyridinyl groups) .
  • Solubility: QSPR models in Schrodinger’s QikProp .

Advanced: How can metabolic stability be assessed in early-stage development?

Methodological Answer:

  • Microsomal Incubations: Human liver microsomes (HLM) with NADPH cofactor, LC-MS/MS quantification of parent compound depletion .
  • CYP450 Inhibition: Fluorescent probe assays (e.g., CYP3A4 using midazolam) to identify enzyme interactions .
  • Metabolite ID: High-resolution MS/MS with fragmentation patterns to map oxidation or glucuronidation .

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